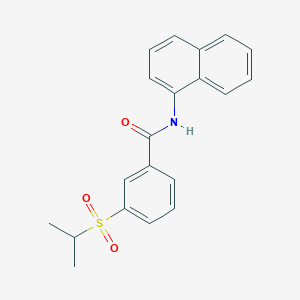
Methyl 2-(5-bromopyrazin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromopyrazin-2-yl)acetate is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazine ring, which is further connected to a methyl ester group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromopyrazin-2-yl)acetate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the reaction of 2-chloropyrazine with bromine to form 2-bromopyrazine, which is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or column chromatography .
化学反応の分析
Types of Reactions
Methyl 2-(5-bromopyrazin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-(5-substituted-pyrazin-2-yl)acetates.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 2-(5-bromopyrazin-2-yl)ethanol.
科学的研究の応用
Methyl 2-(5-bromopyrazin-2-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of Methyl 2-(5-bromopyrazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Methyl 2-(5-chloropyrazin-2-yl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-(5-bromopyrazin-2-yl)acetate is unique due to the presence of the bromine atom on the pyrazine ring, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specific bioactive compounds and in various chemical transformations .
特性
IUPAC Name |
methyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFZEGJAINFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)


![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2846004.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)
![4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2846007.png)
![N-{4-[(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2846009.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)
![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
